molecular formula C10H12D4O B1148024 trans,trans-2,4-Decadienal - d4 CAS No. 1335436-29-7

trans,trans-2,4-Decadienal - d4

Cat. No.: B1148024
CAS No.: 1335436-29-7
M. Wt: 156.24
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Description

Significance of Alpha,Beta-Unsaturated Aldehydes in Biological and Chemical Systems

Alpha,beta-unsaturated aldehydes, including trans,trans-2,4-decadienal (B140250), are a class of highly reactive molecules that play a significant role in both biological and chemical systems. nih.govnih.gov They are often formed endogenously through the process of lipid peroxidation, where reactive oxygen species attack polyunsaturated fatty acids. researchgate.netnih.gov

Due to their high reactivity, these aldehydes can readily interact with cellular macromolecules such as proteins and DNA, leading to the formation of adducts. researchgate.netnih.govnih.gov This reactivity is a key factor in their biological effects, which can range from signaling to cellular damage. Research has implicated α,β-unsaturated aldehydes in various physiological and pathological processes, including inflammation and oxidative stress. nih.govnih.govnih.gov Their ability to diffuse through cell membranes allows them to exert effects both within the cell of origin and in neighboring cells. researchgate.net

Rationale for Deuterated Standards in Quantitative Chemical and Biochemical Analysis

In quantitative analysis, particularly in techniques like mass spectrometry, the use of internal standards is crucial for achieving accurate and precise measurements. texilajournal.comclearsynth.com Deuterated standards, such as trans,trans-2,4-Decadienal-d4, are considered the gold standard for this purpose. scispace.comcrimsonpublishers.com The rationale for their use is based on the principle of stable isotope dilution.

By introducing a known amount of the deuterated standard into a sample, it acts as an internal reference that behaves almost identically to the non-deuterated (endogenous) analyte throughout the analytical process, including extraction, derivatization, and ionization. musechem.comlgcstandards.com Because the deuterated standard has a different mass from the analyte, it can be distinguished by the mass spectrometer. lgcstandards.com This allows for the correction of variations in sample preparation, instrument response, and matrix effects, which are common sources of error in quantitative analysis. texilajournal.comclearsynth.commusechem.com The use of deuterated standards significantly improves the accuracy, precision, and reliability of the quantification of the target compound in complex biological and environmental samples. clearsynth.comcrimsonpublishers.commusechem.com While highly effective, the use of deuterated standards can sometimes present challenges, such as potential chromatographic separation from the unlabeled analyte and the possibility of deuterium-hydrogen exchange. researchgate.netbohrium.com

Scope and Research Objectives for trans,trans-2,4-Decadienal-d4 Investigations

The primary research application for trans,trans-2,4-Decadienal-d4 is its use as an internal standard for the accurate quantification of trans,trans-2,4-Decadienal in various matrices. Research objectives for investigations involving this deuterated compound typically include:

Method Development and Validation: Developing and validating robust analytical methods, often using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS/MS), for the sensitive and specific detection of trans,trans-2,4-Decadienal. ncsu.edu

Quantification in Food and Environmental Samples: Determining the concentration of trans,trans-2,4-Decadienal in various food products to understand human dietary exposure. pharmaffiliates.commdpi.com It is also used to study the formation of this aldehyde during food processing and storage.

Biomonitoring and Mechanistic Studies: Quantifying the levels of trans,trans-2,4-Decadienal in biological samples (e.g., plasma, urine, tissues) to investigate its role in lipid peroxidation, oxidative stress, and associated disease states. nih.govnih.gov These studies aim to elucidate the mechanisms by which this aldehyde contributes to cellular and physiological effects.

Detailed Research Findings

Recent studies have utilized trans,trans-2,4-Decadienal-d4 to investigate the biological activities of its non-deuterated counterpart. For instance, research has shown that trans,trans-2,4-Decadienal can induce pro-inflammatory responses in macrophage cells by increasing the production of cytokines and activating key signaling pathways like JNK and NF-κB.

PropertyValue
Chemical Formula C10H12D4O
Molecular Weight 156.26 g/mol
Synonyms (2E,4E)-2,4-Decadienal-d4, (E,E)-2,4-Decadien-1-al-d4, trans-2,trans-4-Decadienal-d4
Physical State Liquid
Boiling Point 114-116 °C at 10 mmHg (for non-deuterated form) sigmaaldrich.com
Density 0.872 g/mL at 20 °C (for non-deuterated form) sigmaaldrich.com
Refractive Index n20/D 1.515 (for non-deuterated form) sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Table 1: Physicochemical Properties of trans,trans-2,4-Decadienal and its Deuterated Analog.

Analytical TechniqueApplicationKey Findings
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Quantification in water samplesDeveloped a sensitive method for the simultaneous detection of multiple taste and odor compounds, including trans,trans-2,4-Decadienal. ncsu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification in macrophage studiesConfirmed the identity of trans,trans-2,4-Decadienal with a molecular ion at m/z 152.12 (for the non-deuterated form).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterizationProvides detailed structural information, with proton NMR showing reduced signals at deuterated positions.
Mass Spectrometry (MS) Identification and QuantificationThe molecular ion peak for the d4 analog appears at a mass-to-charge ratio of 156, and characteristic fragmentation patterns distinguish it from the non-deuterated form.

Table 2: Analytical Methods and Applications for trans,trans-2,4-Decadienal and its Deuterated Standard.

Properties

CAS No.

1335436-29-7

Molecular Formula

C10H12D4O

Molecular Weight

156.24

Purity

95% min.

Synonyms

trans,trans-2,4-Decadienal - d4

Origin of Product

United States

Advanced Analytical Methodologies for Detection and Quantification of Trans,trans 2,4 Decadienal

Chromatographic Techniques Utilizing trans,trans-2,4-Decadienal-d4 as an Internal Standard

Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like trans,trans-2,4-Decadienal-d4, is a gold standard for quantitative analysis. This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as trans,trans-2,4-Decadienal (B140250). The use of trans,trans-2,4-Decadienal-d4 as an internal standard in GC-MS methods significantly improves the accuracy and reliability of quantification by correcting for losses during sample preparation and injection variability.

Method development typically involves optimizing the chromatographic separation and the mass spectrometric detection. A common approach for the analysis of aldehydes is to use a capillary column with a mid-polar stationary phase. The temperature program is optimized to ensure good separation of the target analyte from other matrix components. For detection, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. The ions monitored for trans,trans-2,4-Decadienal would be its characteristic fragment ions, while a different set of ions corresponding to the deuterated standard would be monitored for trans,trans-2,4-Decadienal-d4.

Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of a deuterated internal standard is particularly beneficial in demonstrating the method's accuracy and precision across different sample matrices.

Table 1: Illustrative GC-MS Method Parameters for Aldehyde Analysis

ParameterTypical Value
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
Oven Program 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications and Enhancements

While GC-MS is well-suited for volatile aldehydes, liquid chromatography-mass spectrometry (LC-MS) offers an alternative for less volatile aldehydes or for samples that are not amenable to GC analysis. For the analysis of aldehydes by LC-MS, a derivatization step is often necessary to improve chromatographic retention and ionization efficiency. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily analyzed by reversed-phase LC-MS.

The use of trans,trans-2,4-Decadienal-d4 as an internal standard is crucial in LC-MS analysis to compensate for variations in derivatization efficiency and matrix effects during ionization. An isotope dilution ultra-performance liquid chromatography–triple quadrupole mass spectrometry method can be developed for the simultaneous detection of multiple aldehydes. elsevierpure.com The method's validation would include assessing linearity, LOD, LOQ, recovery, and matrix effects. elsevierpure.com

Table 2: Example LC-MS/MS Parameters for Derivatized Aldehyde Analysis

ParameterTypical Value
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI) in positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Approaches

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced peak capacity and separation power compared to conventional GC, making it ideal for the analysis of complex samples such as food aromas or biological extracts. In a GCxGC system, two columns with different stationary phases are coupled, providing a two-dimensional separation of the analytes.

When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide high-resolution mass spectra for confident compound identification. The use of trans,trans-2,4-Decadienal-d4 as an internal standard in GCxGC-TOF-MS analysis allows for accurate quantification of trans,trans-2,4-Decadienal even in the most complex matrices by ensuring that the analyte and standard experience similar chromatographic behavior and detection responses. This technique is particularly valuable for creating detailed chemical fingerprints of food products to assess quality. chromatographyonline.com

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis of trans,trans-2,4-Decadienal. The choice of technique depends on the nature of the sample matrix and the concentration of the analyte.

Solid-Phase Microextraction (SPME) Optimizations

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices. For the analysis of aldehydes, headspace SPME is commonly used. The optimization of SPME parameters is crucial to achieve high extraction efficiency and reproducibility.

Key parameters to optimize include the type of fiber coating, extraction temperature, and extraction time. For aldehydes, fibers coated with a combination of materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. mdpi.com On-fiber derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance the sensitivity and selectivity of the analysis. emu.eeresearchgate.net The addition of a known amount of trans,trans-2,4-Decadienal-d4 to the sample prior to SPME allows for accurate quantification by correcting for variations in extraction efficiency and fiber performance. emu.ee

Table 3: Typical SPME Optimization Parameters for Aldehyde Analysis

ParameterCondition
Fiber Coating DVB/CAR/PDMS
Extraction Mode Headspace
Equilibration Time 15 min
Extraction Time 30 min
Extraction Temperature 60°C
Derivatization On-fiber with PFBHA

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are classical sample preparation techniques used to isolate and concentrate analytes from complex matrices. LLE is often used for liquid samples, where the analyte is partitioned between two immiscible solvents. SPE is a more versatile technique that can be used for both liquid and solid samples, where the analyte is retained on a solid sorbent while interfering compounds are washed away.

For the analysis of aldehydes in food or biological samples, a multi-step SPE cleanup may be necessary to remove interfering lipids and other matrix components. researchgate.net The choice of SPE sorbent depends on the chemical properties of the analyte and the matrix. Reversed-phase C18 cartridges are commonly used for the extraction of aldehydes from aqueous samples. The use of trans,trans-2,4-Decadienal-d4 as an internal standard, added at the beginning of the extraction process, is essential to correct for any losses during these multi-step procedures and to ensure accurate quantification.

Derivatization Techniques for Enhanced Analytical Performance

The direct analysis of low-molecular-weight aldehydes like trans,trans-2,4-Decadienal can be challenging due to their volatility and potential for thermal degradation in gas chromatography (GC) systems, or poor ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a more stable, volatile, or easily ionizable form, thereby improving chromatographic separation and detection sensitivity.

Common derivatization reagents for aldehydes target the carbonyl functional group. Two of the most effective and widely used agents are O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH).

PFBHA Derivatization: PFBHA reacts with the carbonyl group of trans,trans-2,4-Decadienal to form a stable oxime derivative. This process is particularly advantageous for GC-based methods. The resulting PFBHA-oxime is less volatile than the parent aldehyde, has improved thermal stability, and exhibits excellent response with an electron capture detector (ECD). For mass spectrometry, the pentafluorobenzyl group provides a high mass fragment and can be analyzed in negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity.

DNPH Derivatization: DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are brightly colored, which historically made them suitable for UV-Vis spectrophotometric detection. For modern applications, they are ideal for analysis by high-performance liquid chromatography (HPLC) with UV detection or LC-MS. The DNPH derivatives are significantly less volatile and more stable than the original aldehydes, allowing for robust and reproducible chromatographic analysis.

The choice of derivatization technique depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This labeled compound, known as an internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment.

For the absolute quantification of trans,trans-2,4-Decadienal, its deuterated analogue, trans,trans-2,4-Decadienal-d4 , serves as the ideal internal standard. Because the deuterated standard has nearly identical physicochemical properties to the native compound, it behaves the same way during sample extraction, cleanup, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the native analyte and the isotopically labeled internal standard are detected as two distinct ions based on their mass-to-charge ratio (m/z). The concentration of the native analyte in the sample is then calculated from the ratio of the instrumental response of the analyte to that of the internal standard. This ratioing corrects for variations in sample preparation and instrumental response, leading to highly accurate and precise quantification that is unaffected by recovery efficiency. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in instrument performance.

Method Validation Parameters and Performance Metrics in Research Contexts

The validation of an analytical method is essential to ensure that the results are reliable, reproducible, and fit for purpose. In research contexts, this involves a thorough assessment of several key performance parameters.

Matrix Effects and Internal Standard Normalization Strategies

Complex sample matrices, such as those found in food and biological samples, contain numerous compounds other than the analyte of interest. These co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect . This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as trans,trans-2,4-Decadienal-d4 . Because the isotopically labeled standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant. This normalization effectively cancels out the impact of the matrix, ensuring that the quantitative results are accurate and reliable even in complex samples.

Alternative strategies, such as matrix-matched calibration, can also be used. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. However, this approach can be laborious, and it may be difficult to obtain a truly representative blank matrix. Therefore, the use of an appropriate stable isotope-labeled internal standard remains the preferred approach for robust and accurate quantification in complex matrices.

Mechanisms of Formation and Precursor Pathways of Trans,trans 2,4 Decadienal

Lipid Peroxidation and Oxidative Degradation of Polyunsaturated Fatty Acids (PUFAs)

trans,trans-2,4-Decadienal (B140250) is a well-established product of lipid peroxidation, particularly from the oxidative deterioration of ω-6 PUFAs like linoleic acid and arachidonic acid. nih.govmedchemexpress.com This process can be initiated through both enzymatic and non-enzymatic mechanisms, leading to a cascade of reactions that ultimately yield a variety of lipid-derived electrophiles, including trans,trans-2,4-decadienal. nih.govnih.gov The presence of this aldehyde is often used as an indicator of lipid oxidation in food products and biological systems. medchemexpress.com

The general pathway involves the formation of a 9-hydroperoxylinoleic acid from linoleic acid, which then undergoes secondary degradation to form trans,trans-2,4-decadienal, among other oxidation products like pentane (B18724) and hexanal (B45976). nih.gov The deuterated form, trans,trans-2,4-decadienal-d4, is generated through the same oxidative degradation pathways when deuterated linoleic acid is the precursor. smolecule.com

Enzymes, particularly lipoxygenases, play a crucial role in the controlled oxidation of PUFAs. Lipoxygenases catalyze the insertion of molecular oxygen into PUFAs, leading to the formation of specific hydroperoxy fatty acids. For instance, the combined action of plant lipoxygenase and hydroperoxide lyase on linoleic acid or arachidonic acid can efficiently produce trans,trans-2,4-decadienal. mdpi.com This enzymatic conversion is a key step in the biosynthesis of this aldehyde in various plant species. mdpi.com

The metabolic degradation of 2,4-decadienoyl-CoA, an assumed metabolite of linoleic acid, has been studied in vitro. nih.gov The trans,trans isomer is readily degraded by a β-oxidation system. nih.gov

In the absence of enzymatic catalysis, PUFAs can undergo oxidation initiated by free radicals. nih.gov This non-enzymatic pathway is a hallmark of oxidative stress in biological systems. nih.gov The process is a free-radical chain reaction that, once initiated, can propagate and lead to extensive lipid damage. nih.gov The abstraction of a hydrogen atom from a bis-allylic position of a PUFA by a reactive oxygen species initiates the reaction, forming a lipid radical that reacts with oxygen to create a peroxyl radical. nih.gov This radical can then abstract a hydrogen from another PUFA molecule, propagating the chain reaction and leading to the formation of lipid hydroperoxides which subsequently decompose to aldehydes, including trans,trans-2,4-decadienal. medchemexpress.comsigmaaldrich.com

Thermal Degradation Processes in Heated Oils and Frying Fumes

The high temperatures associated with cooking, especially deep-frying, significantly accelerate the thermal and oxidative decomposition of polyunsaturated fats in cooking oils. oup.com This process generates various volatile compounds, with trans,trans-2,4-decadienal being a major decomposition product found in both the heated oil and the resulting fumes. oup.comnih.govnih.gov

The concentration of trans,trans-2,4-decadienal formed depends on several factors, including the type of oil used, the frying technique (deep-frying versus pan-frying), and the degree of oil deterioration. researchgate.net Oils with a higher degree of unsaturation tend to produce more trans,trans-2,4-decadienal. nih.govresearchgate.net For example, higher concentrations have been found in potatoes fried in sunflower oil compared to those fried in olive oil. researchgate.net Studies have quantified this aldehyde in various frying oils, with concentrations ranging from 0.3 to 119.7 mg/kg in sunflower oil used in restaurants. researchgate.net

Table 1: Factors Influencing trans,trans-2,4-Decadienal Formation in Heated Oils

FactorInfluence on FormationReference
Oil Type Higher unsaturation degree promotes formation. nih.gov, researchgate.net
Frying Technique Deep-frying generally leads to higher concentrations than pan-frying. nih.gov, researchgate.net
Temperature Higher heating temperatures increase the generation rate. nih.gov
Oil Deterioration Production can peak after several frying sessions. researchgate.net

Biosynthetic Routes in Biological Systems (e.g., Plants, Microorganisms)

trans,trans-2,4-Decadienal is not only a product of chemical degradation but is also biosynthesized in various organisms. In plants, it is known as a volatile flavor constituent in foods like rice, tomatoes, and citrus oils. sigmaaldrich.com Its formation is often a result of enzymatic processes involving lipoxygenase on PUFAs. mdpi.com For instance, crude leek enzyme extract can produce volatile compounds, including aldehydes, from linoleic and linolenic acids. thegoodscentscompany.com

Microorganisms, such as the yeast Saccharomyces cerevisiae, are also known to produce trans,trans-2,4-decadienal as a metabolite. nih.gov Certain bacteria, like Streptomyces, have also been reported to produce this compound. nih.gov These biosynthetic pathways highlight the widespread occurrence of trans,trans-2,4-decadienal in nature. nih.gov

Identification and Characterization of Novel Precursors

While linoleic and arachidonic acids are the most well-established precursors, research continues to explore other potential sources. The degradation of 2,4-decadienoyl-CoA, a metabolite of linoleic acid, is a recognized pathway. nih.gov The study of various food matrices reveals the complexity of precursor pathways. For example, in addition to linoleic acid, other PUFAs present in different food components could potentially contribute to the formation of trans,trans-2,4-decadienal under specific conditions. Further investigation into the interaction of various food components during processing may reveal novel precursor molecules and formation mechanisms.

Table 2: Summary of Precursors and Formation Pathways

PrecursorPathwayFormation ConditionKey IntermediatesReference
Linoleic Acid Lipid Peroxidation (Enzymatic/Non-Enzymatic)Oxidative Stress, Heating9-Hydroperoxylinoleic acid nih.gov, medchemexpress.com, nih.gov
Arachidonic Acid Lipid Peroxidation (Enzymatic/Non-Enzymatic)Oxidative Stress, HeatingHydroperoxides nih.gov
2,4-Decadienoyl-CoA Metabolic DegradationIn vitro enzymatic systems- nih.gov

Metabolic Transformations and Degradation Pathways of Trans,trans 2,4 Decadienal

Enzymatic Biotransformation Mechanisms

The enzymatic detoxification of trans,trans-2,4-decadienal (B140250) primarily occurs through oxidation, reduction, and conjugation reactions. Two main metabolic pathways have been proposed for its biotransformation in vivo. acs.orgmedchemexpress.com The first is the oxidation of tt-DDE to its corresponding carboxylic acid, 2,4-decadienoic acid, which mainly takes place in liver cells. acs.orgmedchemexpress.comnih.govresearchgate.net The second major pathway involves conjugation with glutathione (B108866) (GSH), followed by the breakdown of the GSH moiety and reduction of the aldehyde group. acs.orgmedchemexpress.comnih.govresearchgate.net

The oxidation of trans,trans-2,4-decadienal to 2,4-decadienoic acid is a significant metabolic route. acs.orgmedchemexpress.comnih.govresearchgate.net This conversion is primarily carried out by aldehyde dehydrogenase (ALDH) enzymes, which are widely distributed in various tissues. acs.org The enzyme Aldh9a1b, in particular, has been identified as playing a key role in the detoxification of tt-DDE by catalyzing this oxidation. nih.govnih.govresearchgate.net The formation of 2,4-decadienoic acid appears to be tissue-specific, with the liver being a primary site. acs.orgmedchemexpress.com The specific route of exposure to tt-DDE may also influence the extent of this metabolic transformation. acs.org

In addition to oxidation, reductase enzymes can mediate the conversion of trans,trans-2,4-decadienal. One of the identified metabolites is a cysteine-conjugated 2,4-decadien-1-ol, indicating that the aldehyde group of tt-DDE undergoes reduction to an alcohol. acs.orgmedchemexpress.comnih.govresearchgate.net This reduction is part of a more complex pathway that also involves glutathione conjugation. acs.orgmedchemexpress.com The formation of this alcohol metabolite has been observed in both liver and lung cells. acs.orgmedchemexpress.comnih.govresearchgate.net

Conjugation with glutathione (GSH) is a critical detoxification pathway for trans,trans-2,4-decadienal. acs.orgmedchemexpress.comnih.govresearchgate.net This process is followed by the breakdown of the glutathione conjugate, eventually leading to the formation of a cysteine conjugate. acs.orgmedchemexpress.com This pathway, in conjunction with the reduction of the aldehyde, results in the formation of cysteine-conjugated 2,4-decadien-1-ol. acs.orgmedchemexpress.comnih.govresearchgate.net This metabolite is considered a major end product and can serve as a biomarker for exposure to tt-DDE. acs.orgnih.gov The formation of cysteine-conjugated metabolites has been confirmed in both in vitro studies using human hepatoma cells and in vivo animal models. acs.org Research has shown that treatment of cells with tt-DDE can lead to significant changes in cellular glutathione levels. nih.gov

Non-Enzymatic Degradation Routes

Beyond enzymatic processes, trans,trans-2,4-decadienal can also undergo non-enzymatic degradation. In aqueous systems, it can degrade into other volatile compounds. For instance, it can break down into 2-octenal (B7820987) and ethanal through a retro-aldol condensation reaction. nih.gov This degradation is accelerated by heat but occurs independently of oxygen. nih.gov Further degradation of 2-octenal can produce hexanal (B45976) and ethanal. nih.gov

Identification of Major Metabolites and End Products in in vitro and Animal Research Models

In vitro and animal studies have been instrumental in identifying the key metabolites of trans,trans-2,4-decadienal. Using liquid chromatography-mass spectrometry, researchers have identified two primary metabolites in the urine of mice orally administered tt-DDE and in human hepatoma cell cultures: 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol. acs.orgnih.govresearchgate.netacs.org The structure of 2,4-decadienoic acid was confirmed by comparing its mass spectrometry data and retention time with a synthetic standard. acs.orgnih.govresearchgate.net The identity of cysteine-conjugated 2,4-decadien-1-ol was validated using stable-isotope-labeled cysteine and an alcohol dehydrogenase inhibitor. acs.orgnih.govresearchgate.net Among the identified metabolites, cysteine-conjugated 2,4-decadien-1-ol appears to be a major metabolite for assessing exposure to tt-DDE. acs.orgnih.gov

Advanced Research Applications and Methodological Advancements Utilizing Trans,trans 2,4 Decadienal D4

Application in Omics Research (e.g., Lipidomics, Metabolomics) for Quantitative Profiling

In the fields of lipidomics and metabolomics, the precise quantification of endogenous molecules within complex biological matrices is paramount. trans,trans-2,4-Decadienal-d4 serves as an ideal internal standard for the quantitative analysis of native trans,trans-2,4-Decadienal (B140250) using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of its application lies in the near-identical chemical and physical properties of the deuterated and non-deuterated forms. Both compounds co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's source. However, they are readily distinguishable by their mass-to-charge ratio (m/z) due to the presence of four deuterium (B1214612) atoms in the -d4 variant.

By spiking a known concentration of trans,trans-2,4-Decadienal-d4 into a biological sample prior to extraction and analysis, it can correct for variations at every step of the workflow. This includes inconsistencies in sample recovery during preparation and fluctuations in instrument response. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard allows for highly accurate and precise quantification. This approach is crucial for studies profiling the metabolome of tissues to identify changes associated with diseases where lipid peroxidation is implicated.

Table 1: Mass Spectrometry Properties for Quantitative Analysis

CompoundMolecular FormulaExact Mass (Da)Typical Precursor Ion [M+H]⁺ (m/z)
trans,trans-2,4-DecadienalC₁₀H₁₆O152.1201153.1274
trans,trans-2,4-Decadienal-d4C₁₀H₁₂D₄O156.1452157.1525

Tracer Studies and Mechanistic Investigations of Lipid Oxidation Pathways

Understanding the metabolic fate of lipid peroxidation products is crucial for elucidating their biological roles and toxicological profiles. trans,trans-2,4-Decadienal-d4 is an invaluable tool for in vivo and in vitro tracer studies designed to map its biotransformation.

When introduced into a biological system, such as cell cultures or animal models, the deuterated label allows researchers to track the molecule and its downstream metabolites. As the parent compound is metabolized through pathways like oxidation, reduction, or conjugation (e.g., with glutathione), the deuterium atoms are retained, creating a distinct isotopic signature in the resulting products. sigmaaldrich.com

Using high-resolution mass spectrometry, scientists can screen for these unique isotopic patterns in complex biological fluids like urine and serum. This enables the unambiguous identification of novel metabolites of trans,trans-2,4-Decadienal. For instance, studies on the non-deuterated form have identified metabolites such as 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol. sigmaaldrich.com Employing the -d4 tracer would definitively confirm these pathways and could reveal previously unknown metabolic routes by distinguishing them from the endogenous background. This approach provides critical insights into the detoxification mechanisms that cells use to handle reactive aldehydes and helps to understand the pathways leading to potential toxicity. sigmaaldrich.commedchemexpress.com

Development of Reference Materials and Interlaboratory Study Standardization

The reproducibility and comparability of scientific data across different laboratories are fundamental to advancing research. Certified Reference Materials (CRMs) and standardized protocols are essential for achieving this goal. trans,trans-2,4-Decadienal-d4 is ideally suited for use in the development of such standards for the analysis of lipid peroxidation markers.

A CRM is a highly characterized and homogenous material with a certified value for one or more properties, used to validate analytical methods and ensure the traceability of measurements. nih.gov Due to its stability and the ability to be produced with high isotopic purity, trans,trans-2,4-Decadienal-d4 can serve as the spike-in compound in creating matrix-based CRMs (e.g., in plasma or oil). Laboratories can use these materials to calibrate their instruments and verify the accuracy of their methods for quantifying the native compound.

Furthermore, in interlaboratory studies (also known as proficiency testing), a central organizer can distribute identical samples containing a precisely known amount of trans,trans-2,4-Decadienal-d4 to participating labs. By analyzing these samples and comparing their results, laboratories can assess their analytical performance against a common, high-quality standard. This process is vital for ensuring that data generated in large-scale clinical or epidemiological studies are reliable and comparable, regardless of where the analysis was performed.

Use in Controlled in vitro Reaction Systems for Kinetic and Mechanistic Elucidation

To understand the fundamental chemistry of lipid peroxidation and the reactivity of its products, researchers often utilize controlled in vitro systems. These may include cell-free chemical reactions or assays with purified enzymes. In such systems, trans,trans-2,4-Decadienal-d4 can be used to dissect complex reaction kinetics and mechanisms.

For example, when studying the enzymatic detoxification of trans,trans-2,4-Decadienal by an aldehyde dehydrogenase, using the -d4 isotopologue as the substrate allows for precise monitoring of its conversion to the corresponding deuterated carboxylic acid via LC-MS. This method can be more sensitive and specific than traditional spectrophotometric assays, especially in complex reaction mixtures.

Moreover, in studies where the non-deuterated aldehyde might be formed spontaneously from other components in the reaction mixture, the use of trans,trans-2,4-Decadienal-d4 as the initial reactant allows researchers to distinguish between the fate of the added substrate and the newly formed compound. This distinction is critical for accurately determining reaction rates, enzyme efficiency (kcat/Km), and for elucidating specific reaction pathways without confounding variables.

Q & A

Advanced Question

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values .
  • Error analysis : Calculate standard deviations from triplicate experiments and apply ANOVA for multi-group comparisons .
    Visualization : Use scatter plots with confidence intervals to highlight variability in redox-sensitive endpoints .

What synthetic strategies are effective for producing high-purity trans,trans-2,4-Decadienal-d4?

Basic Question
Deuterium incorporation typically occurs via:

  • Catalytic deuteration : Hydrogenate 2,4-decadiyne with D2 gas over Pd/BaSO4.
  • Purification : Distill under reduced pressure (50–60°C, 0.1 mmHg) and confirm purity via <sup>1</sup>H-NMR (absence of non-deuterated peaks) .

How can multi-omics data (e.g., lipidomics, proteomics) be integrated to study trans,trans-2,4-Decadienal-d4’s metabolic fate?

Advanced Question

  • Lipidomics : Identify deuterated phospholipid adducts using high-resolution MS .
  • Proteomics : Perform click chemistry-based enrichment of aldehyde-modified proteins .
    Software : Use platforms like XCMS or MetaboAnalyst for cross-omics correlation analysis .

What are the best practices for assessing trans,trans-2,4-Decadienal-d4 stability under varying pH and temperature conditions?

Basic Question

  • Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C for 0–30 days.
  • Analytical monitoring : Track degradation via UV-Vis (λmax = 270 nm) and GC-MS .
    Kinetics : Apply Arrhenius equations to predict shelf life under standard storage conditions .

What ethical considerations apply when designing human studies on trans,trans-2,4-Decadienal-d4 exposure?

Advanced Question

  • Informed consent : Disclose potential risks of aldehyde exposure (e.g., DNA damage) .
  • Dose justification : Use NOAEL (no-observed-adverse-effect-level) data from preclinical studies to set safe exposure limits .

How should researchers present contradictory findings on trans,trans-2,4-Decadienal-d4’s role in lipid peroxidation cascades?

Advanced Question

  • Contextualize : Compare experimental models (e.g., in vitro vs. in vivo) and cell types used .
  • Meta-analysis : Pool data from public repositories (e.g., PubChem) to identify consensus pathways .
    Visualization : Use heatmaps to highlight discrepancies in reported EC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.